2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
2-methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-8-12(13(15)17-6-5-16-2)10-7-9(14)3-4-11(10)18-8/h3-4,7,14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCMGWCMNIYLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-methyl-1-benzofuran-3-carboxylate.
Reduction: Formation of 2-methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carbinol.
Substitution: Formation of derivatives with various functional groups replacing the methoxyethyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values and mechanisms of action observed in different cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.06 | Induces apoptosis via caspase activation |
| A549 (Lung) | 0.09 | Inhibits tubulin polymerization |
| K562 (Leukemia) | 0.08 | Activates apoptotic pathways |
The compound's mechanism involves the induction of apoptosis through the activation of caspases, particularly caspase-3 and -7, which are crucial for programmed cell death.
Antimicrobial Properties
The compound has been studied for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown effectiveness in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study : A study evaluated the antimicrobial properties of 2-methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate against common pathogens such as E. coli and S. aureus, confirming its potential therapeutic applications in treating infections.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other benzofuran derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate | Hydroxyl group at position 4 | Moderate anticancer activity |
| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Ethyl substituent at position 5 | Antimicrobial effects |
| Methyl 3-hydroxy-1-benzofuran-2-carboxylate | Hydroxyl group at position 3 | Limited biological activity |
This comparative analysis highlights the distinct biological activities associated with variations in substituents on the benzofuran ring.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the benzofuran core can interact with various biological targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Ester Group Impact : The 2-methoxyethyl ester in the target compound likely improves solubility and bioavailability compared to methyl or ethyl esters .
- 5-Hydroxy vs. 5-Methoxy : The hydroxyl group (target compound) offers hydrogen-bonding capacity, whereas methoxy groups () enhance lipophilicity and metabolic stability .
Crystallographic and Spectroscopic Data
Table 2: Analytical Characterization
Key Observations :
- Crystallography : Halogenated analogs (e.g., compound VI in ) were structurally validated via X-ray diffraction, confirming planarity of the benzofuran core and halogen positioning .
- Software : SHELX and Mercury were critical for refining crystal structures and visualizing intermolecular interactions (e.g., hydrogen bonds) .
Key Observations :
- 2-Methoxyethyl Moieties : Compounds with 2-methoxyethyl groups (e.g., ) demonstrate enhanced bioactivity, likely due to improved membrane permeability .
- Antimicrobial vs. Antifungal : Methoxy and halogenated derivatives () show broad-spectrum antimicrobial activity, while boronic acid derivatives () target fungal pathogens .
Biological Activity
2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS No. 300556-62-1) is an organic compound belonging to the benzofuran family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C13H14O5
- Molar Mass : 250.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Hydroxyl Group : This functional group can form hydrogen bonds, enhancing the compound's binding affinity to enzymes and receptors.
- Benzofuran Core : The benzofuran structure is known to modulate biological activities by interacting with cellular pathways involved in inflammation and oxidative stress.
Antioxidant Activity
Research indicates that compounds within the benzofuran class exhibit significant antioxidant properties. In vitro studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress markers in various cell lines.
| Study | Method | Result |
|---|---|---|
| MDPI Study (2024) | DPPH Assay | IC50 = 3.1 μM |
| MDPI Study (2024) | ABTS Assay | Significant reduction in oxidative stress compared to BHT |
Antiproliferative Activity
The compound has shown promising antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
These results suggest that the compound may serve as a potential lead for developing new anticancer agents.
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Enterococcus faecalis | 8 |
Case Studies
Several studies have investigated the biological activities of derivatives of benzofurans, including those similar to this compound. For instance:
- Antiproliferative Studies : A study published in MDPI found that compounds with similar structures exhibited IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines, indicating strong potential for further development as anticancer drugs.
- Oxidative Stress Reduction : Another study highlighted that certain derivatives not only inhibited cancer cell proliferation but also significantly reduced oxidative stress markers in treated cells, suggesting a dual mechanism of action involving both antiproliferative and antioxidant effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, and what critical parameters influence yield and purity?
- Methodology :
- Step 1 : Start with functionalization of the benzofuran core via electrophilic substitution or coupling reactions. For example, 5-hydroxy substitution can be achieved using hydroxylation agents like 3-chloroperoxybenzoic acid in dichloromethane at low temperatures (0–5°C) .
- Step 2 : Esterification of the carboxyl group with 2-methoxyethanol under Mitsunobu conditions (e.g., DIAD, PPh3) or acid-catalyzed ester exchange.
- Critical Parameters :
- Solvent Polarity : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates for esterification .
- Purification : Column chromatography (hexane:ethyl acetate, 4:1 v/v) and recrystallization (e.g., diisopropyl ether) are effective for isolating pure crystals .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of coupling agents to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy groups (δ 3.2–3.5 ppm for OCH3), ester carbonyl (δ 165–170 ppm in <sup>13</sup>C), and hydroxy protons (broad singlet at δ 5–6 ppm, exchangeable with D2O) .
- IR Spectroscopy : Look for O–H stretch (~3200 cm<sup>−1</sup>), ester C=O (~1720 cm<sup>−1</sup>), and benzofuran C–O–C (~1250 cm<sup>−1</sup>) .
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> with accuracy <5 ppm .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Storage : Store in airtight containers under inert gas (N2 or Ar) at −20°C to prevent hydrolysis of the ester group. Protect from light to avoid photodegradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases to prevent ester cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic methodologies, such as solvent or catalyst variations?
- Approach :
- Design of Experiments (DoE) : Systematically vary solvents (e.g., DCM vs. THF), catalysts (e.g., PTSA vs. DMAP), and temperatures to identify optimal conditions .
- Mechanistic Analysis : Use <sup>18</sup>O isotopic labeling to track esterification pathways and identify rate-limiting steps .
- Yield vs. Purity Trade-offs : Compare column chromatography (high purity, lower yield) vs. recrystallization (moderate purity, higher yield) using HPLC-MS .
Q. What strategies are recommended for analyzing crystal packing and intermolecular interactions, and how do these influence physicochemical properties?
- Crystallography :
- X-ray Diffraction : Determine dihedral angles between benzofuran and substituent rings (e.g., 80.96° in analogous compounds) to assess planarity .
- Intermolecular Forces : Identify π-π stacking (centroid distances ~3.6–3.8 Å) and hydrogen bonds (C–H⋯O, O–H⋯O) to explain solubility and melting points .
Q. How can computational methods like DFT predict electronic properties or reactivity for SAR studies?
- DFT Workflow :
- Geometry Optimization : Use B3LYP/6-311+G(d,p) to model ground-state structures and verify with experimental XRD data .
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, electron-withdrawing groups (e.g., ester) lower LUMO, enhancing electrophilicity .
- Reactivity Descriptors : Use Fukui indices to map sites prone to electrophilic attack (e.g., C5 hydroxy group) .
Q. What advanced purification techniques can address challenges in isolating enantiomers or regioisomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
